6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a methyl group at position 6, a phenyl substituent at position 5, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety at position 3 (Figure 1).
Synthetic routes for analogous thieno[2,3-d]pyrimidinones often involve cyclization of substituted thiophene-carboxylates with reagents like chlorformamidine hydrochloride. For example, Gangjee et al. demonstrated the synthesis of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one via this method, achieving yields exceeding 85% under optimized conditions .
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-13-16(14-7-3-2-4-8-14)17-18(25-13)20-12-22(19(17)24)11-15(23)21-9-5-6-10-21/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
UOCXPVATROSNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)N3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C₁₈H₂₅N₅O₂
- Molecular Weight: 343.4 g/mol
- CAS Number: 1013750-86-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of MEK1/2 Kinases: The compound exhibits inhibitory effects on MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells.
- Apoptosis Induction: Studies suggest that the compound may promote apoptosis in certain cancer cell lines by activating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MV4-11 (acute biphenotypic leukemia) | 0.3 | MEK1/2 inhibition |
| Study 2 | MOLM13 (acute monocytic leukemia) | 1.2 | Apoptosis induction |
| Study 3 | BRAF mutant melanoma | 14 - 50 | Cell cycle arrest (G0/G1 phase) |
Case Study 1: Inhibition of Leukemia Cell Proliferation
A study investigated the effect of the compound on MV4-11 and MOLM13 cell lines. The results showed that at concentrations of 0.3 µM and 1.2 µM, respectively, significant growth inhibition was observed, indicating its potential as a therapeutic agent for treating acute leukemias.
Case Study 2: Efficacy in BRAF Mutant Melanoma
In another study focusing on melanoma cells with BRAF mutations, the compound demonstrated growth inhibition at low doses, with GI50 values ranging from 14 to 50 nM. This suggests that it may be effective in treating patients with BRAF-mutant melanoma.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly impact biological activity. Variations at specific positions have been shown to enhance or diminish inhibitory effects on target kinases.
Notable SAR Findings:
- Substituents at the 4-position of the thieno[2,3-d]pyrimidine core influence binding affinity and functional activity.
- The presence of electron-donating or withdrawing groups can modulate the compound's efficacy against specific cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Notes:
- Target Compound : The pyrrolidine-oxoethyl group likely enhances solubility and receptor-binding affinity compared to simpler analogs. The phenyl group at position 5 may contribute to π-π stacking interactions in enzyme active sites.
- Chlorophenyl Analog (): The 4-chlorophenyl substituent increases molecular weight and lipophilicity (ClogP ~3.1 vs.
- Sulfanyl Derivative () : The 2-oxopropylsulfanyl group introduces a metabolically labile thioether bond, which may limit in vivo stability compared to the target compound’s pyrrolidine moiety .
- Ethyl-Substituted Scaffold () : The absence of a phenyl or pyrrolidine group simplifies synthesis but reduces target specificity, as seen in its broader kinase inhibition profile .
Research Findings and Hypotheses
- Pharmacological Activity: highlights that tetrahydrothieno[2,3-d]pyrimidinones act as sigma ligands. The target compound’s pyrrolidine group, a common pharmacophore in sigma receptor binders, suggests similar activity, though empirical data is lacking .
- Synthetic Accessibility : The chloro-substituted analog () is synthesized via methods analogous to the target compound, but the introduction of chlorine requires additional purification steps, reducing yield scalability .
- Structure-Activity Relationship (SAR) : The ethyl-substituted scaffold () demonstrates that alkyl groups at position 6 minimally affect core reactivity but modulate steric interactions in enzyme binding pockets .
Q & A
Q. What are the established synthetic routes for 6-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophene precursors with urea derivatives. For example:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of 5-phenyl-6-methylthiophene-2,3-diamine with urea under acidic conditions .
- Step 2 : Functionalization at the 3-position using a Mannich reaction or alkylation with 2-oxo-2-(pyrrolidin-1-yl)ethyl groups. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the pure compound .
Q. How is the structural integrity of this compound validated in academic research?
Key characterization methods include:
- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, the pyrrolidinyl proton signals appear as multiplets at δ 1.8–2.1 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 423.15 for CHNOS) .
- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of the 3D structure and substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from impurities or polymorphic forms. To address this:
- Analytical controls : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% before solubility testing .
- Polymorph screening : Employ differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
- Solvent optimization : Test solubility in co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for biological assays .
Q. What experimental strategies are effective for optimizing reaction yields in the synthesis of this compound?
Yield optimization requires systematic parameter screening:
- Catalyst screening : Test bases like triethylamine or DBU for the Mannich reaction step. DBU may enhance reaction rates due to its strong basicity .
- Temperature gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions compared to conventional heating .
- In situ monitoring : Employ TLC or FTIR to track intermediate formation and adjust reaction times dynamically .
Q. How can computational methods enhance the understanding of this compound’s biological activity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the pyrrolidinone moiety’s hydrogen-bonding potential .
- QSAR modeling : Correlate substituent modifications (e.g., phenyl vs. fluorophenyl groups) with activity data to predict optimized derivatives .
- MD simulations : Study stability in lipid bilayers to predict membrane permeability for drug-likeness assessments .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat liver microsomes) and protein binding (e.g., via equilibrium dialysis) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyrrolidinyl ring) that may reduce potency .
- Dose-response refinement : Conduct PK/PD modeling to adjust dosing regimens and account for species-specific metabolic differences .
Methodological Guidance for Experimental Design
Q. What controls are essential in biological assays involving this compound?
- Negative controls : Include vehicle-only (e.g., DMSO) and a structurally unrelated inhibitor to rule out nonspecific effects.
- Positive controls : Use known modulators of the target pathway (e.g., staurosporine for kinase inhibition assays) .
- Replicate design : Perform triplicate measurements with independent compound batches to assess batch-to-batch variability .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm target binding .
- Knockout/knockdown models : Use CRISPR/Cas9-edited cell lines to compare compound efficacy in target-deficient vs. wild-type cells .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Cell line profiling : Screen panels of cell lines (e.g., NCI-60) to identify genetic biomarkers (e.g., EGFR mutations) correlating with sensitivity .
- Off-target screening : Perform kinome-wide profiling (e.g., using KINOMEscan) to detect polypharmacology contributing to variable responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
